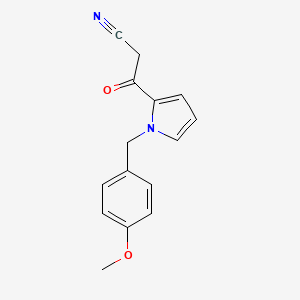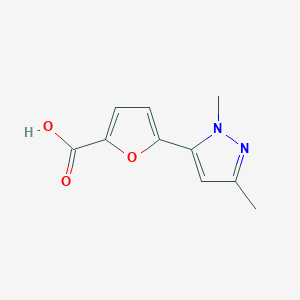
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and furan moieties in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production is feasible.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: Both the pyrazole and furan rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Aplicaciones Científicas De Investigación
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral studies, it has been shown to inhibit the main protease of SARS-CoV-2 by binding to its active site. This binding disrupts the protease’s function, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1,3-Dimethyl-1H-pyrazol-5-yl)sulfamoyl]furan-2-carboxylic acid
- 3-Methyl-1H-pyrazol-5-yl derivatives
Uniqueness
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is unique due to the combination of pyrazole and furan rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-(2,5-dimethylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-7(12(2)11-6)8-3-4-9(15-8)10(13)14/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
JAZNGEDSXHLHTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C2=CC=C(O2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


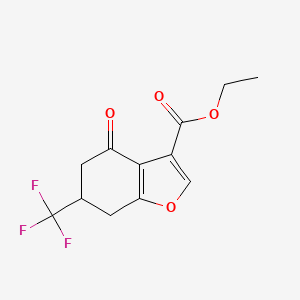
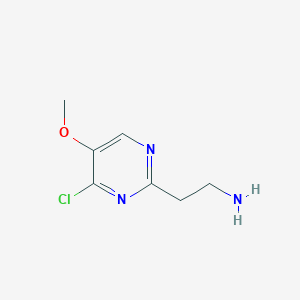
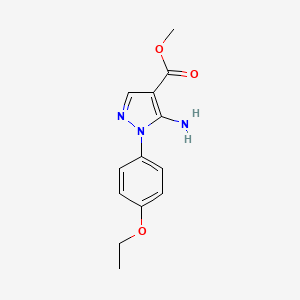
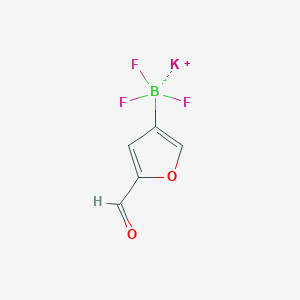
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
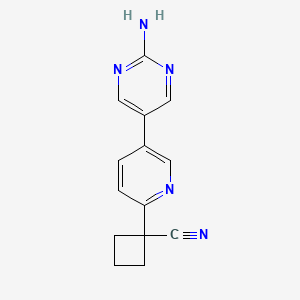
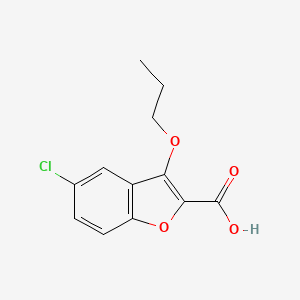
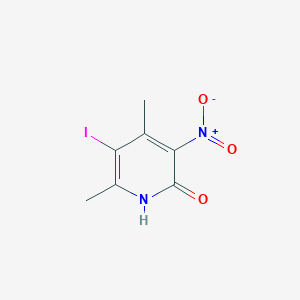
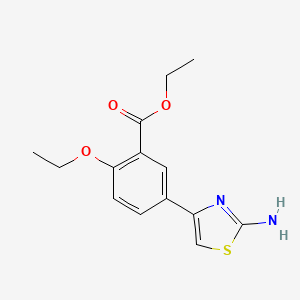


![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
